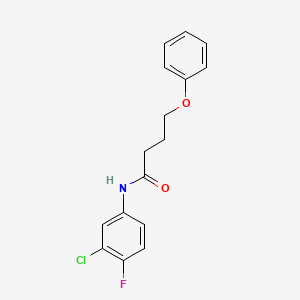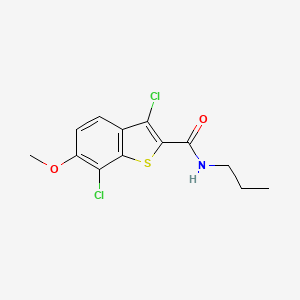
4-(4-bromophenyl)-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1H-imidazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that contains both nitrogen and carbon atoms in its ring structure. 4-(4-bromophenyl)-1H-imidazole hydrochloride is of particular interest due to its unique properties, which make it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 4-(4-bromophenyl)-1H-imidazole hydrochloride involves its ability to inhibit protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a variety of downstream effects, including changes in cellular signaling pathways, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1H-imidazole hydrochloride are dependent on the specific protein kinase that is targeted. In general, inhibition of protein kinase activity can lead to changes in cellular signaling pathways, gene expression, and cell proliferation. This can have both positive and negative effects on various physiological processes, depending on the specific context.
実験室実験の利点と制限
One of the main advantages of using 4-(4-bromophenyl)-1H-imidazole hydrochloride in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, 4-(4-bromophenyl)-1H-imidazole hydrochloride can interact with other molecules in the cell, leading to unintended effects.
将来の方向性
There are many potential future directions for research on 4-(4-bromophenyl)-1H-imidazole hydrochloride. One area of interest is the development of more selective protein kinase inhibitors. While 4-(4-bromophenyl)-1H-imidazole hydrochloride is specific for certain protein kinases, it can also interact with other molecules in the cell, leading to off-target effects. Developing more selective inhibitors could help to overcome this limitation. Additionally, there is interest in using 4-(4-bromophenyl)-1H-imidazole hydrochloride in combination with other compounds to achieve synergistic effects. Finally, there is potential for using this compound in the development of new therapeutics for diseases such as cancer and inflammation.
合成法
The synthesis of 4-(4-bromophenyl)-1H-imidazole hydrochloride can be achieved through a variety of methods. One of the most common approaches involves the reaction of 4-bromoaniline with imidazole in the presence of a suitable catalyst and solvent. This reaction typically yields a mixture of products, which can be separated and purified using various techniques such as chromatography and recrystallization.
科学的研究の応用
The unique properties of 4-(4-bromophenyl)-1H-imidazole hydrochloride make it a valuable tool for investigating various biochemical and physiological processes. One of the most significant applications of this compound is in the study of protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammation.
特性
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACLTFBBGHQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)
![N,N-dimethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5161324.png)
![2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)

